Circumvention of P-Glycoprotein-Mediated Multidrug Resistance: Comparative Antiproliferative Efficacy in P-gp-Overexpressing Tumor Xenografts
Taltobulin hydrochloride (HTI-286) demonstrates the ability to inhibit tumor growth in xenograft models expressing P-glycoprotein where paclitaxel and vincristine are ineffective due to inherent or acquired resistance associated with P-gp. In vivo, HTI-286 (1.6 mg/kg i.v.) inhibited the growth of human tumor xenografts including HCT-15, DLD-1, MX-1W, and KB-8-5, which are models in which paclitaxel and vincristine were ineffective [1]. This differential efficacy is attributed to HTI-286 being a poor substrate for P-glycoprotein, with substantially less interaction with P-gp than currently used antimicrotubule agents including paclitaxel, docetaxel, vinorelbine, and vinblastine [1].
| Evidence Dimension | In vivo antitumor efficacy in P-gp-overexpressing xenograft models |
|---|---|
| Target Compound Data | HTI-286 (1.6 mg/kg i.v.): Tumor growth inhibition observed in HCT-15, DLD-1, MX-1W, and KB-8-5 xenografts |
| Comparator Or Baseline | Paclitaxel and vincristine: Ineffective in same HCT-15, DLD-1, MX-1W, and KB-8-5 models |
| Quantified Difference | Qualitative: Effective vs. Ineffective; HTI-286 demonstrates efficacy where comparators fail |
| Conditions | Athymic nu/nu female mice implanted with human tumor xenografts; i.v. administration in saline |
Why This Matters
For procurement decisions in MDR-focused oncology research, this compound provides an irreplaceable tool for studying P-gp-independent microtubule targeting—a capability that paclitaxel, docetaxel, vinorelbine, and vinblastine lack.
- [1] Loganzo F, Discafani CM, Annable T, Beyer C, Musto S, Hari M, Tan X, Hardy C, Hernandez R, Baxter M, Singanallore T, Khafizova G, Poruchynsky MS, Fojo T, Nieman JA, Ayral-Kaloustian S, Zask A, Andersen RJ, Greenberger LM. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. Cancer Res. 2003 Apr 15;63(8):1838-45. View Source
